molecular formula C20H10Cl3NO3 B2587557 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 899942-26-8

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2587557
CAS No.: 899942-26-8
M. Wt: 418.65
InChI Key: NQICXTFYYCAODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a furan ring and multiple chlorine atoms. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenyl furan with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3NO3/c21-10-2-4-16-13(7-10)14(20(25)26)9-17(24-16)19-6-5-18(27-19)12-3-1-11(22)8-15(12)23/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICXTFYYCAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.